

Structure of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride

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Compound of Interest

Compound Name: 4-Bromo-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B182393

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An In-depth Technical Guide to **4-Bromo-2-methoxybenzene-1-sulfonyl chloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride, a class of compounds widely utilized in organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a reactive sulfonyl chloride group, a methoxy substituent, and a bromine atom, makes it a versatile building block for the synthesis of more complex molecules. The sulfonyl chloride moiety serves as a key functional group for introducing sulfonyl-containing scaffolds, such as sulfonamides and sulfonate esters, which are prevalent in a vast array of pharmacologically active compounds. This guide provides a comprehensive overview of its structure, properties, synthesis, and reactivity.

Chemical Structure and Identifiers

The molecular structure of **4-Bromo-2-methoxybenzene-1-sulfonyl chloride** consists of a benzene ring substituted with a sulfonyl chloride group at position 1, a methoxy group at position 2, and a bromine atom at position 4.

Caption: Chemical structure of **4-Bromo-2-methoxybenzene-1-sulfonyl chloride**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	4-bromo-2-methoxybenzenesulfonyl chloride [1]
CAS Number	145915-29-3 [1] [2] [3] [4]
Molecular Formula	C ₇ H ₆ BrClO ₃ S [1] [3]
Molecular Weight	285.54 g/mol [1] [3]
Canonical SMILES	<chem>COC1=CC(Br)=CC=C1S(=O)(=O)Cl</chem> [1]
InChI Key	QPPCLNMOYHCXMS-UHFFFAOYSA-N [1]

| MDL Number | MFCD11847575[\[1\]](#)[\[3\]](#) |

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	Liquid	[1]
Purity	≥95% - 97%	[1] [3]

| Relative Density | 1.7 [\[1\]](#) |

Spectroscopic Characterization

Detailed experimental spectroscopic data for **4-Bromo-2-methoxybenzene-1-sulfonyl chloride** is not widely available in peer-reviewed literature. However, the expected characteristic signals based on its functional groups are summarized below.

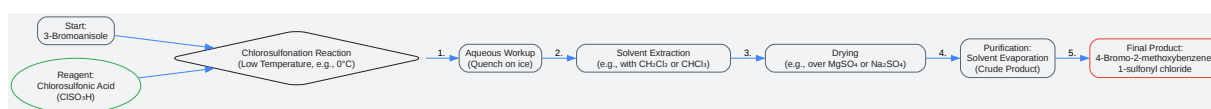
Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
1375-1350	Sulfonyl Chloride (SO ₂ Cl)	Asymmetric S=O Stretch
1180-1160	Sulfonyl Chloride (SO ₂ Cl)	Symmetric S=O Stretch
1275-1200	Aryl Ether (Ar-O-CH ₃)	Asymmetric C-O-C Stretch
1075-1020	Aryl Ether (Ar-O-CH ₃)	Symmetric C-O-C Stretch
3100-3000	Aromatic C-H	C-H Stretch
1600-1450	Aromatic Ring	C=C Stretch
800-600	C-S Bond	C-S Stretch

| 700-500 | C-Br Bond | C-Br Stretch |

Synthesis

The most direct and common method for the preparation of aryl sulfonyl chlorides is the electrophilic aromatic substitution reaction known as chlorosulfonation. The logical starting material for **4-Bromo-2-methoxybenzene-1-sulfonyl chloride** is 3-bromoanisole. The methoxy group is a strong ortho-, para-directing group, guiding the incoming chlorosulfonyl group primarily to the C4 position (para).



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Caption: General workflow for the synthesis of **4-Bromo-2-methoxybenzene-1-sulfonyl chloride**.

Experimental Protocol (Representative)

This protocol is based on a general procedure for the chlorosulfonation of a substituted anisole and should be adapted and optimized for this specific transformation.^[5]

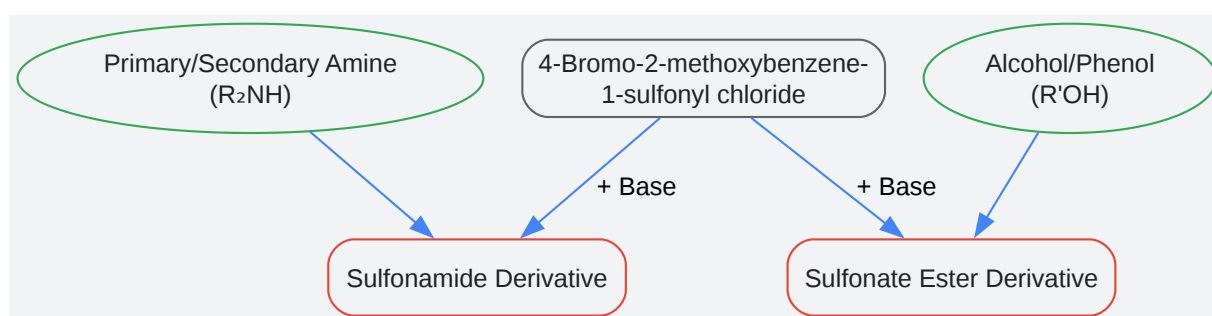
- **Reaction Setup:** To a stirred solution of 3-bromoanisole (1.0 equivalent) in a suitable dry, inert solvent (e.g., chloroform or dichloromethane) in a flask equipped with a dropping funnel and a gas trap, cool the mixture to 0 °C using an ice bath.
- **Addition of Reagent:** Add chlorosulfonic acid (2.0-3.0 equivalents) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.^[5]
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time or warm slowly to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC or GC-MS).^[5]
- **Quenching:** Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.^[5]
- **Washing:** Combine the organic extracts and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude **4-Bromo-2-methoxybenzene-1-sulfonyl chloride**.
- **Purification:** The crude product may be used directly or purified further by vacuum distillation or column chromatography if necessary.

Reactivity and Applications in Drug Development

The synthetic utility of **4-Bromo-2-methoxybenzene-1-sulfonyl chloride** stems from the high reactivity of the sulfonyl chloride functional group. It is a potent electrophile that reacts readily with a wide range of nucleophiles. This reactivity is central to its application as a building block

for creating sulfonamide and sulfonate ester linkages, which are critical pharmacophores in many therapeutic agents.

- **Sulfonamide Formation:** The reaction with primary or secondary amines in the presence of a base (like pyridine or triethylamine) yields substituted sulfonamides. The sulfonamide group is a key feature in diuretics, anticonvulsants, and antibacterial drugs.
- **Sulfonate Ester Formation:** The reaction with alcohols or phenols, typically in the presence of a base, affords sulfonate esters. These can be stable final products or act as effective leaving groups in subsequent nucleophilic substitution reactions.



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Caption: Key reactions of **4-Bromo-2-methoxybenzene-1-sulfonyl chloride**.

Safety and Handling

4-Bromo-2-methoxybenzene-1-sulfonyl chloride is classified as a corrosive substance.[1]

- Hazard Statement (H314): Causes severe skin burns and eye damage.[1]
- Precautions (P280): Wear protective gloves, protective clothing, and eye/face protection.[1]
- Handling: Use only in a well-ventilated area, such as a chemical fume hood. Do not breathe vapors or mist. Wash hands thoroughly after handling.[1]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from moisture, as sulfonyl chlorides can hydrolyze to the corresponding sulfonic acid.

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